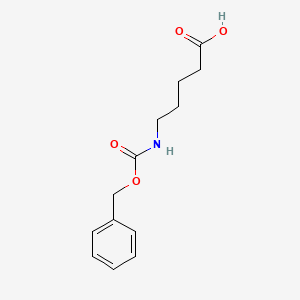

5-(((Benzyloxy)carbonyl)amino)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-12(16)8-4-5-9-14-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYPKLYDFCYGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395089 | |

| Record name | 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23135-50-4 | |

| Record name | 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Carbobenzoxyamino)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(((benzyloxy)carbonyl)amino)pentanoic acid: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(((benzyloxy)carbonyl)amino)pentanoic acid is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug development. This Cbz-protected amino acid serves as a versatile linker, primarily utilized in the synthesis of complex therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure combines a carboxylic acid and a protected amine, connected by a flexible five-carbon aliphatic chain, allowing for the strategic conjugation of different molecular entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the rational design of targeted therapeutics.

Chemical Structure and Properties

This compound is characterized by a pentanoic acid backbone where the terminal amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is crucial for preventing unwanted reactions of the amine during synthetic procedures, particularly in peptide synthesis and the construction of drug conjugates.

The key structural features include:

-

A carboxylic acid group (-COOH), which provides a reactive handle for amide bond formation.

-

A five-carbon aliphatic chain , which imparts flexibility and acts as a spacer.

-

A carbamate linkage.

-

A benzyloxycarbonyl (Cbz) protecting group, which is stable under a range of conditions but can be readily removed by catalytic hydrogenolysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 5-{[(benzyloxy)carbonyl]amino}pentanoic acid | [1] |

| Synonyms | 5-(Benzyloxycarbonylamino)valeric acid | [1] |

| CAS Number | 23135-50-4 | [1] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Data not readily available | |

| SMILES | O=C(O)CCCCNC(=O)OCC1=CC=CC=C1 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzyl CH₂ (O-CH₂-Ph) | ~5.1 | Singlet |

| N-H | ~5.0 (broad) | Singlet |

| CH₂ adjacent to N (C5) | 3.1 - 3.3 | Triplet |

| CH₂ adjacent to COOH (C2) | 2.2 - 2.4 | Triplet |

| Other aliphatic CH₂ (C3, C4) | 1.4 - 1.7 | Multiplet |

| COOH | >10 (broad) | Singlet |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170 - 180 |

| Carbamate (C=O) | 155 - 160 |

| Aromatic (C₆H₅) | 127 - 137 |

| Benzyl CH₂ (O-CH₂-Ph) | 65 - 70 |

| CH₂ adjacent to N (C5) | 40 - 45 |

| CH₂ adjacent to COOH (C2) | 30 - 35 |

| Other aliphatic CH₂ (C3, C4) | 20 - 30 |

FTIR Spectroscopy (Expected Absorption Bands)

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Sharp |

| C-H (Aliphatic) | 2850 - 2960 | Sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=O (Carbamate) | 1680 - 1700 | Strong, Sharp |

| N-H (Bend) | 1510 - 1550 | Medium |

| C-O (Stretch) | 1200 - 1300 | Strong |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the reaction of 5-aminopentanoic acid with benzyl chloroformate under basic conditions. This method, a variation of the Schotten-Baumann reaction, is a standard procedure for the introduction of the Cbz protecting group onto an amine.

Materials and Reagents

-

5-aminopentanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminopentanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Benzyl Chloroformate: To the vigorously stirred, chilled solution, add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Applications in Drug Development

The primary application of this compound in drug development is its use as a flexible, bifunctional linker in the construction of targeted therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature and length of this linker are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.

This compound is an ideal linker component due to its defined length and the orthogonal reactivity of its two functional groups. After deprotection of the Cbz group to reveal the amine, it can be coupled to a POI ligand, while the carboxylic acid can be coupled to an E3 ligase ligand (or vice versa).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. Similar to PROTACs, a chemical linker connects the antibody to the drug. The stability of this linker in circulation and its ability to release the payload at the target site are crucial for the ADC's efficacy and safety. The pentanoic acid backbone of this compound can serve as a component of the linker in ADCs, providing spacing and flexibility between the antibody and the cytotoxic agent.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of this compound as a key building block.

Conclusion

This compound is a valuable chemical tool for researchers and professionals in drug development. Its defined structure, bifunctional nature, and the established chemistry of the Cbz protecting group make it a reliable building block for creating sophisticated and targeted therapeutic molecules. The flexible aliphatic chain provides essential spacing for complex biomolecular interactions, as exemplified in its application in PROTAC and ADC technologies. This guide provides the foundational knowledge required for the effective synthesis and application of this important compound in modern medicinal chemistry.

References

An In-depth Technical Guide to Cbz-5-Aminopentanoic Acid: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-5-aminopentanoic acid, also known as 5-(benzyloxycarbonylamino)pentanoic acid, is a valuable building block in the field of medicinal chemistry and peptide synthesis. As a derivative of 5-aminopentanoic acid, it features an amine group protected by a benzyloxycarbonyl (Cbz) group. This protective group strategy is fundamental in organic synthesis, preventing unwanted side reactions and enabling the selective formation of amide bonds, a cornerstone of peptide and complex molecule construction. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Cbz-5-aminopentanoic acid, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

Cbz-5-aminopentanoic acid is a white to off-white solid, and its chemical and physical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C13H17NO4 | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| CAS Number | 23135-50-4 | [1] |

| Melting Point | 103.0 - 107.0 °C | [2] |

| Appearance | White to off-white powder/crystal | [2][3] |

| Solubility | Soluble in polar organic solvents | [3] |

Synthesis and Purification

The synthesis of Cbz-5-aminopentanoic acid is typically achieved through the protection of the amino group of 5-aminopentanoic acid using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a classic example of a Schotten-Baumann reaction, proceeds with high efficiency.

Experimental Protocol: Synthesis of Cbz-5-Aminopentanoic Acid

Materials:

-

5-aminopentanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

-

Dioxane (or another suitable organic solvent)

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane (or another suitable extraction solvent)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ice bath

Procedure:

-

Dissolution: Dissolve 5-aminopentanoic acid (1.0 equivalent) in a solution of 2% aqueous sodium hydroxide or a suitable basic aqueous solution. If needed, a co-solvent like dioxane can be used to aid solubility.

-

Addition of Protecting Group: Cool the solution in an ice bath. While stirring vigorously, slowly add a solution of di-tert-butyl dicarbonate (in the case of Boc protection) or, for Cbz protection, benzyl chloroformate (Cbz-Cl) (approximately 1.0 equivalent) dissolved in a suitable organic solvent like dioxane. Maintain the temperature of the reaction mixture below 10°C.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours (typically 18 hours) to ensure the completion of the reaction.

-

Work-up:

-

Acidify the reaction mixture to a pH of approximately 3 using 1 N hydrochloric acid.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

-

Combine the organic extracts.

-

-

Purification: The crude product can be further purified by recrystallization or other chromatographic techniques to yield pure Cbz-5-aminopentanoic acid.

Experimental Workflow for Synthesis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the aliphatic protons of the pentanoic acid chain. The protons alpha to the carbonyl group and the nitrogen atom will appear at distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the pentanoic acid backbone.

Infrared (IR) Spectroscopy

The IR spectrum of Cbz-5-aminopentanoic acid is expected to exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

N-H stretch: A peak around 3300 cm⁻¹ from the carbamate N-H group.

-

C=O stretch: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid (around 1710 cm⁻¹) and another for the carbamate (around 1690 cm⁻¹).

-

C-O stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and the carbamate.

-

Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 251.28. Fragmentation patterns would likely show the loss of the benzyl group or other characteristic fragments.

Applications in Research and Development

The primary application of Cbz-5-aminopentanoic acid lies in its use as a protected amino acid in peptide synthesis. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it an excellent choice for protecting the amino functionality during the formation of peptide bonds. Its use allows for the controlled, stepwise addition of amino acid residues to a growing peptide chain.

Beyond peptide synthesis, Cbz-5-aminopentanoic acid can serve as a versatile intermediate in the synthesis of various organic molecules, including peptidomimetics and other biologically active compounds.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct involvement of Cbz-5-aminopentanoic acid in specific cell signaling pathways or its distinct biological activities. Its primary role is that of a synthetic building block. The biological effects of peptides or other molecules synthesized using this compound would be dependent on the final structure of that molecule.

It is important to note that the unprotected form, 5-aminopentanoic acid, is a non-proteinogenic amino acid and may have its own biological roles. However, the presence of the Cbz protecting group significantly alters its chemical properties and likely its biological activity.

Logical Relationship of Cbz Protection in Synthesis

Conclusion

Cbz-5-aminopentanoic acid is a key synthetic intermediate with well-defined chemical properties that make it highly valuable for researchers in organic synthesis and drug development. Its straightforward synthesis and the stability of the Cbz protecting group, coupled with its facile removal, ensure its continued use in the construction of complex peptides and other organic molecules. While its direct biological activity is not extensively documented, its role as a fundamental building block in the creation of potentially bioactive compounds is firmly established. This guide provides the essential technical information required for the effective utilization of Cbz-5-aminopentanoic acid in a research and development setting.

References

An In-depth Technical Guide to 5-(((benzyloxy)carbonyl)amino)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-(((benzyloxy)carbonyl)amino)pentanoic acid, a bifunctional molecule utilized in chemical synthesis and drug development.

Chemical Identification and Properties

This compound, also known as N-Cbz-5-aminovaleric acid, is a synthetic amino acid derivative. The presence of a carboxylic acid group and a carbobenzyloxy (Cbz) protected amine group makes it a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 23135-50-4 | [1][2][3] |

| Molecular Formula | C13H17NO4 | [1][2][3] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| IUPAC Name | 5-{[(benzyloxy)carbonyl]amino}pentanoic acid | [1][3] |

| Synonyms | N-Cbz-5-aminovaleric acid, 5-(Benzyloxycarbonylamino)pentanoic acid, 5-(Carbobenzoxyamino)pentanoic Acid | |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically >98% |

Suppliers

This compound is available from various chemical suppliers catering to the research and development sector. It is important to note that some suppliers provide this chemical for early discovery research and may not include detailed analytical data. Buyers should confirm the identity and purity of the product.[2]

| Supplier | Notes |

| Sigma-Aldrich (AldrichCPR) | Available for early discovery researchers.[2] |

| Oakwood Chemical | Listed with CAS number and basic properties. |

| Fluorochem | Offers the product with a purity of 98%.[3] |

| Matrix Fine Chemicals | Provides the compound with basic identification data.[1][3] |

Experimental Protocols

General Protocol for N-Cbz Protection of 5-aminopentanoic acid:

-

Dissolution: Dissolve 5-aminopentanoic acid in a suitable aqueous alkaline solution, such as 1 M sodium hydroxide or a mixture of dioxane and water, with cooling in an ice bath.

-

Addition of Protecting Agent: While vigorously stirring the cooled solution, slowly and concurrently add benzyl chloroformate (Cbz-Cl) and an additional portion of the aqueous base to maintain a basic pH.

-

Reaction: Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for a few hours, then let it warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with a non-polar organic solvent, such as diethyl ether, to remove unreacted benzyl chloroformate and other impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as concentrated HCl, to a pH of approximately 2. This will precipitate the N-Cbz protected amino acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Applications in Research and Drug Development

The primary application of this compound is as a linker or spacer molecule in the synthesis of more complex chemical entities. Its bifunctional nature allows for the covalent connection of two different molecular fragments.

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce a flexible, non-natural amino acid residue. The Cbz group is a common amine protecting group in peptide synthesis, which can be removed under specific conditions (e.g., hydrogenolysis).

-

Drug Conjugation: This molecule can serve as a linker to attach a drug molecule to a targeting moiety, such as an antibody or a small molecule ligand, to create targeted drug delivery systems.

-

PROTACs and Molecular Glues: In the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), linkers of varying lengths and compositions are crucial. This compound can be a component of such linkers, connecting a protein-binding ligand to an E3 ligase-binding ligand.

Logical Workflow Diagram

The following diagram illustrates the role of this compound as a linker in a drug conjugation workflow.

References

Synthesis of N-Cbz-5-Aminovaleric Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Cbz-5-aminovaleric acid, a valuable building block in peptide synthesis and drug development. The document details the core synthetic methodology, provides a representative experimental protocol, and summarizes key quantitative data.

Introduction

N-Cbz-5-aminovaleric acid, also known as N-benzyloxycarbonyl-5-aminovaleric acid or Z-5-Ava-OH, is a derivative of the non-proteinogenic amino acid 5-aminovaleric acid. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine functionality is a critical step in its application in organic synthesis, particularly in peptide chemistry. The Cbz group prevents the nucleophilic amine from participating in unwanted side reactions during peptide coupling and can be selectively removed under mild hydrogenolysis conditions. This protected amino acid is often utilized as a flexible linker or spacer in the design of peptides, peptidomimetics, and drug conjugates.

Core Synthesis Methodology

The primary and most widely employed method for the synthesis of N-Cbz-5-aminovaleric acid is the Schotten-Baumann reaction . This reaction involves the acylation of the primary amine of 5-aminovaleric acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.

The reaction mechanism proceeds via the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. A base, typically sodium carbonate, sodium bicarbonate, or a mixture thereof, is used to neutralize the hydrochloric acid generated during the reaction and to maintain a pH that facilitates the deprotonation of the amino group without promoting the hydrolysis of the benzyl chloroformate.

A scalable method for the N-Cbz protection of amino acids has been reported, which utilizes a mixture of aqueous sodium carbonate and sodium bicarbonate to maintain the optimal pH during the addition of benzyl chloroformate.[1][2][3]

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-Aminovaleric Acid | C₅H₁₁NO₂ | 117.15 | White solid |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Oily liquid |

| Sodium Carbonate | Na₂CO₃ | 105.99 | White solid |

| N-Cbz-5-Aminovaleric Acid | C₁₃H₁₇NO₄ | 251.28 | White solid |

Representative Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~1.5-1.7 (m, 4H, -CH₂-CH₂-), δ ~2.3 (t, 2H, -CH₂-COOH), δ ~3.2 (q, 2H, -NH-CH₂-), δ ~5.1 (s, 2H, -O-CH₂-Ph), δ ~5.0-5.2 (br s, 1H, -NH-), δ ~7.3-7.4 (m, 5H, Ar-H), δ ~10-12 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | δ ~22, ~29, ~34, ~40 (aliphatic -CH₂-), δ ~67 (-O-CH₂-Ph), δ ~128-136 (aromatic carbons), δ ~156 (urethane C=O), δ ~178 (carboxylic acid C=O) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000-2850 (C-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, urethane), ~1530 (N-H bend) |

| Mass Spectrometry (ESI-) | m/z: 250.1 [M-H]⁻ |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-Cbz-5-aminovaleric acid based on established procedures for the N-Cbz protection of amino acids.

Materials:

-

5-Aminovaleric acid

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminovaleric acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Protecting Agent: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (1.1 eq.) dropwise. The benzyl chloroformate can be diluted with an equal volume of dioxane or THF before addition. Ensure the temperature is maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of N-Cbz-5-aminovaleric acid should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash the filter cake with cold water.

-

For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethyl acetate/hexanes.

-

-

Drying: Dry the purified product under vacuum to a constant weight.

Mandatory Visualizations

Synthesis Pathway

Caption: Reaction scheme for the synthesis of N-Cbz-5-aminovaleric acid.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of N-Cbz-5-aminovaleric acid via the Schotten-Baumann reaction is a robust and well-established method. This technical guide provides researchers and drug development professionals with the fundamental knowledge and a practical protocol for the preparation of this important synthetic building block. The straightforward procedure and the stability of the product make it an accessible and valuable component in the toolkit of synthetic chemists working in the fields of peptide science and medicinal chemistry.

References

An In-Depth Technical Guide to Benzyloxycarbonyl-Protected Aminopentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl (Cbz or Z)-protected aminopentanoic acid derivatives are valuable building blocks in medicinal chemistry and drug development. The Cbz group serves as a robust protecting group for the amino functionality, enabling selective chemical modifications at other positions of the aminopentanoic acid scaffold. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these derivatives, with a focus on their role in the development of therapeutic agents.

Core Concepts: The Benzyloxycarbonyl Protecting Group

The benzyloxycarbonyl group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. Its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis make it an ideal choice for multi-step synthetic sequences. The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate under basic conditions.

Synthesis of Benzyloxycarbonyl-Protected Aminopentanoic Acid Derivatives

The synthesis of benzyloxycarbonyl-protected aminopentanoic acid derivatives involves the protection of the amino group of the corresponding aminopentanoic acid isomer. The general synthetic approach is outlined below.

General Experimental Protocol for Cbz Protection

Materials:

-

Aminopentanoic acid isomer (1.0 eq)

-

Sodium carbonate (2.0 eq)

-

Benzyl chloroformate (1.1 eq)

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the aminopentanoic acid in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected aminopentanoic acid.[1]

This general procedure can be adapted for the synthesis of 2-, 3-, 4-, and 5-(benzyloxycarbonylamino)pentanoic acid. Specific details for each isomer are provided in the experimental protocols section.

Physicochemical and Spectral Data

The physicochemical properties and spectral data are crucial for the identification and characterization of the synthesized compounds. The following table summarizes key data for the different isomers of benzyloxycarbonyl-protected aminopentanoic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | 1H NMR (δ ppm) | 13C NMR (δ ppm) |

| 5-(((Benzyloxy)carbonyl)amino)pentanoic acid | C13H17NO4 | 251.28 | Not specified | Not specified | 7.35 (m, 5H), 5.08 (s, 2H), 3.15 (q, J=6.6 Hz, 2H), 2.29 (t, J=7.3 Hz, 2H), 1.58-1.45 (m, 4H) | 174.5, 156.4, 137.1, 128.5, 128.0, 127.9, 66.5, 40.4, 33.9, 28.8, 22.1 |

| (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid | C18H26N2O6 | 366.41 | Not specified | Not specified | Data not fully available in search results. | Data not fully available in search results. |

| (S)-2-Benzyloxycarbonylamino-4-oxo-pentanoic acid methyl ester | C14H17NO5 | 279.29 | Not specified | Not specified | Data not fully available in search results. | Data not fully available in search results. |

Note: Comprehensive experimental data for all isomers was not available in the search results. The provided data is based on available information and may be incomplete.

Applications in Drug Development

Benzyloxycarbonyl-protected aminopentanoic acid derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules. Their applications span various therapeutic areas, including oncology, infectious diseases, and neurology.

Enzyme Inhibitors

These derivatives serve as crucial building blocks for the synthesis of various enzyme inhibitors.

-

Matrix Metalloproteinase (MMP) Inhibitors: Certain pentanoic acid derivatives have been identified as potent inhibitors of matrix metalloproteinases, such as MMP-2.[2] MMPs are implicated in cancer progression and metastasis, making their inhibitors promising anti-cancer agents.[2] A synthesized pentanoic acid derivative, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid, demonstrated a three-fold higher inhibition of MMP-2 compared to MMP-9 and induced apoptosis in a chronic myeloid leukemia cell line with an IC50 value of 17.9 ± 0.01 μM.[2]

-

HIV Protease Inhibitors: The development of HIV protease inhibitors has been a major success in the treatment of HIV/AIDS.[3][4] Benzyloxycarbonyl-protected amino acids are utilized in the synthesis of peptidomimetic inhibitors that target the active site of the HIV protease, preventing viral maturation.[1][5]

GABA Analogues

Aminopentanoic acids are analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6][7] As such, their derivatives can modulate GABAergic neurotransmission and have potential applications in the treatment of neurological disorders like epilepsy, anxiety, and neuropathic pain.[7][8] These analogues can interact with GABA receptors or influence GABA metabolism.[8]

Signaling Pathways and Mechanisms of Action

Inhibition of Matrix Metalloproteinase-2 and Induction of Apoptosis

The inhibition of MMP-2 by pentanoic acid derivatives can lead to the induction of apoptosis in cancer cells. This pathway is a key target in cancer therapy.

Mechanism of Action of GABA Analogues

GABA analogues, including aminopentanoic acid derivatives, exert their effects by modulating the GABAergic system.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific benzyloxycarbonyl-protected aminopentanoic acid derivatives are crucial for reproducible research.

Synthesis of this compound

Materials:

-

5-Aminopentanoic acid

-

Sodium carbonate

-

Benzyl chloroformate

-

Water, Diethyl ether, 1 M HCl, Ethyl acetate, Anhydrous sodium sulfate

Procedure: Follow the general protocol for Cbz protection described above. A detailed protocol with specific quantities and reaction conditions can be found in various organic synthesis literature.

Note: Specific, detailed, and comparative experimental protocols with characterization data for all isomers were not consistently available in the search results, limiting the depth of this section.

Conclusion

Benzyloxycarbonyl-protected aminopentanoic acid derivatives are valuable and versatile building blocks in the design and synthesis of novel therapeutic agents. Their utility as precursors to enzyme inhibitors and as modulators of neurotransmitter systems highlights their importance in drug discovery. Further research into the synthesis and biological evaluation of a wider range of these derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and highlighting areas for future investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Current and Novel Inhibitors of HIV Protease [mdpi.com]

- 4. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 6. experts.umn.edu [experts.umn.edu]

- 7. rsc.org [rsc.org]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Cornerstone of Peptide Synthesis: A Technical Guide to the Carbobenzyloxy (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The ability to construct peptides with precisely defined sequences is fundamental to modern chemistry, biochemistry, and the development of novel therapeutics. This capability was largely unlocked by the pioneering work of Max Bergmann and Leonidas Zervas in 1932, who introduced the carbobenzyloxy (Cbz or Z) group.[1][2] This innovation provided the first truly effective and widely applicable method for the reversible protection of the α-amino group of amino acids, taming their reactivity and enabling controlled, stepwise peptide synthesis.[2] Prior to this, attempts at peptide synthesis were often plagued by uncontrolled polymerization, leading to complex and uncharacterizable mixtures.[1] This technical guide provides an in-depth exploration of the Cbz protecting group, its application in amino acid synthesis, detailed experimental protocols, and a summary of its chemical properties.

Core Principles of the Cbz Protecting Group

The Cbz group, a benzyloxycarbonyl moiety, is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2][3][4] This reaction converts the nucleophilic amine into a significantly less reactive carbamate, effectively "masking" it from participating in subsequent reactions.[2][5] The utility of the Cbz group is rooted in its robust stability across a range of reaction conditions and, most critically, its facile removal under specific, mild conditions that do not compromise the integrity of the newly formed peptide bonds.[1]

Key Characteristics:

-

Robust Stability: Cbz-protected amines exhibit stability in both basic and mildly acidic media, offering flexibility in multi-step synthetic strategies.[1]

-

Ease of Introduction: The protection reaction with benzyl chloroformate is typically a high-yielding process that proceeds under gentle conditions.[1]

-

Selective Removal: The Cbz group is most commonly cleaved by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[1] Alternative deprotection strategies, such as the use of strong acids, are also available.[6][7]

-

Orthogonality: The unique cleavage conditions for the Cbz group (primarily hydrogenolysis) make it compatible with other widely used amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] This orthogonality is a critical principle in modern organic synthesis, enabling the selective deprotection of one functional group in the presence of others.[1]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of both the introduction and removal of the Cbz group is a key factor in its widespread and enduring use. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [1]

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |

| Cbz-Glycine | H2 (1 atm), 10% Pd/C, MeOH, rt | > 95 |

| Cbz-Alanine | H2 (1 atm), 10% Pd/C, EtOH, rt | > 95 |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH4, Pd/C), MeOH, reflux | > 90 |

| Cbz-Protected Peptide | Na / liq. NH3 | ~85 |

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and workflows involving the Cbz protecting group.

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [1]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenation [1]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times.[1]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Cbz Deprotection by Transfer Hydrogenolysis [8]

This protocol provides a convenient alternative to using hydrogen gas.

-

Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in methanol (MeOH) or ethanol (EtOH) (10 mL) in a reaction flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol%) to the solution.[8]

-

Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[8] Alternatively, ammonium formate can be used, often with heating to reflux.[1]

-

Reaction: Stir the mixture at the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.

Protocol 4: Cbz Deprotection using HBr in Acetic Acid [9]

This protocol is suitable for substrates that are sensitive to hydrogenation.

-

Reaction Setup: Dissolve the Cbz-protected substrate (1.0 equiv) in 33% (w/w) hydrogen bromide in acetic acid (5-10 mL per mmol of substrate) at room temperature.[9]

-

Reaction: Stir the solution at room temperature and monitor the reaction progress by TLC or LC-MS.[9]

-

Work-up: Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.[9]

-

Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected amine hydrobromide salt.[9]

Conclusion

The carbobenzyloxy protecting group, since its introduction nearly a century ago, has remained a vital tool in the arsenal of the synthetic chemist. Its robust nature, ease of application, and versatile deprotection methods have solidified its role in the synthesis of complex peptides and other nitrogen-containing molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the principles and protocols associated with the Cbz group is essential for the successful design and execution of synthetic strategies. The continued relevance of this venerable protecting group is a testament to its efficacy and reliability in the demanding field of organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group represents a foundational cornerstone in the field of peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first protecting group that enabled the controlled, stepwise synthesis of peptides, revolutionizing the art of creating these vital biomolecules.[1][2] Despite the subsequent development of other widely used protecting groups like Boc and Fmoc, the Cbz group maintains its relevance due to its unique characteristics, including its stability, ease of introduction, and distinct cleavage methods.[3][4] This technical guide provides a comprehensive overview of the Cbz protecting group, detailing its core principles, reaction mechanisms, experimental protocols, and quantitative data to support its application in modern research and drug development.

Core Principles of Cbz Protection

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of an amine functional group, most notably the α-amino group of an amino acid.[3][5] By converting the amine into a carbamate, its reactivity is significantly diminished, preventing unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[3] The Cbz group is lauded for its robustness, exhibiting stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments.[1][3]

Key characteristics of the Cbz protecting group include:

-

Robust Stability: Cbz-protected amines are stable to a wide range of conditions, offering flexibility in multi-step syntheses.[1][3]

-

Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.[1]

-

Orthogonality: The Cbz group's cleavage conditions, particularly catalytic hydrogenolysis, are orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, allowing for selective deprotection strategies.[1][6]

Mechanism of Cbz Protection and Deprotection

Introduction of the Cbz Group

The most common method for introducing the Cbz group is through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The base is essential to neutralize the hydrochloric acid generated as a byproduct.[3][6]

Cleavage of the Cbz Group

The selective removal of the Cbz group is a critical step in peptide synthesis. Several reliable methods are available, with catalytic hydrogenolysis being the most prevalent.

1. Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection.[3][4] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[3][7] The reaction proceeds via the cleavage of the benzylic C-O bond to form an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7]

2. Acidic Conditions: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Cbz group.[3][8] This method is particularly useful when the molecule contains other functional groups that are susceptible to reduction under hydrogenolysis conditions.[3]

Quantitative Data

The efficiency of Cbz protection and deprotection is a key factor in its utility. The following tables summarize representative quantitative data for these reactions.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |

| Data sourced from BenchChem.[1] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 |

| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 |

| Data sourced from BenchChem.[1] |

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the protection of an amino acid using benzyl chloroformate under basic aqueous conditions.

Methodology:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.

Methodology:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Conclusion

The Carboxybenzyl protecting group, with its rich history and proven reliability, remains an indispensable tool in the arsenal of the modern peptide chemist. Its robust nature, coupled with well-established and mild protocols for its introduction and removal, ensures its continued application in the synthesis of complex peptides for research, diagnostics, and therapeutic development. A thorough understanding of its characteristics and the methodologies for its use, as detailed in this guide, is crucial for any scientist or researcher working in the field of peptide chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

Technical Guide: Physicochemical Properties of 5-Aminopentanoic Acid

Disclaimer: The initial request specified "Z-5-aminopentanoic acid." The "Z" designation typically refers to the cis isomer of a molecule containing a double bond. However, 5-aminopentanoic acid is a saturated molecule and does not exhibit cis-trans isomerism. Extensive searches for a "Z-5-aminopentenoic acid" did not yield substantive data. Therefore, this guide details the properties of the well-documented saturated compound, 5-aminopentanoic acid , assuming a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-aminopentanoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

5-Aminopentanoic acid, also known as 5-aminovaleric acid, is a delta-amino acid that plays a role as a human metabolite.[1] It is structurally a methylene homologue of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2]

Structure and Identification

| Identifier | Value |

| IUPAC Name | 5-aminopentanoic acid |

| Synonyms | 5-Aminovaleric acid, delta-Aminovaleric acid |

| CAS Number | 660-88-8[3] |

| Chemical Formula | C5H11NO2[3][4] |

| Molecular Weight | 117.15 g/mol [1][4] |

| SMILES | NCCCCC(O)=O |

| InChI Key | JJMDCOVWQOJGCB-UHFFFAOYSA-N[4] |

Physicochemical Data

The following table summarizes key quantitative physicochemical properties of 5-aminopentanoic acid.

| Property | Value | Source |

| Melting Point | 157.5 °C | [1] |

| Boiling Point | Not Available | |

| Water Solubility | 1000 mg/mL at 20 °C | [1] |

| logP | -2.63 | [1] |

| pKa (Strongest Acidic) | 4.65 (Predicted) | |

| pKa (Strongest Basic) | 10.21 (Predicted) |

Experimental Protocols

Synthesis of N-Boc-5-Aminopentanoic Acid

A common procedure in peptide synthesis and for creating derivatives of 5-aminopentanoic acid involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Methodology:

-

Dissolve 5-aminopentanoic acid (0.05 mol) in a mixture of 100 mL of 2% aqueous sodium hydroxide and 100 mL of dioxane.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.05 mol) in dioxane dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Acidify the mixture to pH 3 using 1 N hydrochloric acid.

-

Extract the acidified reaction mixture three times with dichloromethane.

-

Combine the organic layers, wash them sequentially with water, and then dry over sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 5-(tert-butoxycarbonylamino)pentanoic acid as a white crystalline solid.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, H₂O): Spectra can be obtained to confirm the proton environments within the molecule.

-

¹³C NMR: Provides information on the carbon skeleton of the compound.

-

2D NMR (¹H-¹³C HSQC): Can be used to determine the connectivity between protons and their directly attached carbons.[1]

Mass Spectrometry (MS):

-

GC-MS: Gas chromatography-mass spectrometry can be used for the analysis of volatile derivatives of 5-aminopentanoic acid.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful technique for the detection and quantification of 5-aminopentanoic acid in biological samples.[1]

Biological Activity and Signaling Pathways

5-aminopentanoic acid is recognized as a weak GABA agonist and is a product of lysine degradation.[1][2][6]

Lysine Degradation Pathway

5-aminopentanoic acid is an intermediate in the metabolic breakdown of lysine. This pathway is significant in various organisms.

GABA Agonist Activity

As a homologue of GABA, 5-aminopentanoic acid can act as a weak agonist at GABA receptors, potentially influencing neuronal inhibition.

Experimental Workflow for Analysis

The following diagram outlines a general workflow for the extraction and analysis of 5-aminopentanoic acid from biological samples.

References

- 1. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-aminopentanoic acid (CHEBI:15887) [ebi.ac.uk]

- 3. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]

- 4. 5-aminopentanoic acid [stenutz.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NP-MRD: Showing NP-Card for 5-Aminopentanoic acid (NP0001412) [np-mrd.org]

Whitepaper: A Technical Guide to Lysine Side Chain Modification Using 5-(((benzyloxy)carbonyl)amino)pentanoic Acid

Abstract

The targeted chemical modification of proteins is a cornerstone of modern chemical biology and drug development. Lysine residues, with their solvent-exposed and nucleophilic primary ε-amino groups, are frequent targets for chemical conjugation. This technical guide provides an in-depth overview of the use of 5-(((benzyloxy)carbonyl)amino)pentanoic acid for the site-specific or stochastic modification of lysine side chains. This reagent serves as a versatile linker, introducing a protected amino group at a defined distance from the protein backbone. The benzyloxycarbonyl (Cbz or Z) protecting group allows for subsequent orthogonal deprotection and further functionalization, making it a valuable tool in constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), or for studying the impact of post-translational modifications. This document details the underlying chemistry, comprehensive experimental protocols, methods for quantitative analysis, and potential applications.

Introduction to Lysine Modification

Post-translational modifications (PTMs) of lysine residues, such as ubiquitination and acetylation, are critical for regulating protein function, stability, and cellular localization.[1] Mimicking or blocking these natural PTMs through chemical modification provides a powerful method to probe biological pathways and develop novel therapeutics.[1][2] The most common strategy for lysine modification targets the primary amine of the side chain (ε-NH2) and the N-terminal α-amino group.[3]

The reagent this compound, a derivative of 5-aminopentanoic acid with a Cbz-protected amine, offers a unique tool for protein chemists. When activated, typically as an N-hydroxysuccinimide (NHS) ester, it acylates lysine residues, introducing a five-carbon spacer arm. This modification achieves two primary goals:

-

Steric Blockade: It neutralizes the positive charge of the lysine residue and introduces a bulky group, which can be used to block specific interaction sites or prevent natural PTMs like ubiquitination.

-

Orthogonal Handle: The Cbz group is stable under many reaction conditions but can be selectively removed via hydrogenolysis, revealing a primary amine. This newly exposed amine can then be used for subsequent, specific conjugation reactions.

This guide focuses on the practical application of this reagent, activated as its N-hydroxysuccinimide ester, for controlled protein modification.

Reaction Chemistry and Mechanism

The modification of lysine residues with this compound requires the activation of its carboxylic acid moiety. The most common and efficient method is the formation of an N-hydroxysuccinimide (NHS) ester .

The overall reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine of a lysine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases NHS as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where a sufficient fraction of the lysine amino groups are deprotonated and thus nucleophilic.[4] However, this must be balanced against the competing hydrolysis of the NHS ester, which also accelerates at higher pH.[3]

Detailed Experimental Protocols

This section provides a representative protocol for modifying a model protein, such as Bovine Serum Albumin (BSA), with this compound N-hydroxysuccinimide ester (Z-AP-OSu).

Preparation of Z-AP-OSu Reagent

While commercially available, the Z-AP-OSu reagent can be synthesized from this compound.

-

Materials: this compound, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous Dimethylformamide (DMF) for stock solution.

-

Protocol:

-

Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) dissolved in a small amount of DCM dropwise to the solution.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

-

Confirm product identity and purity via ¹H NMR and Mass Spectrometry.

-

For use, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMF or DMSO.

-

Protein Modification Protocol

-

Materials: Target protein (e.g., BSA), Z-AP-OSu stock solution, Reaction Buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3), Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0), Desalting column (e.g., PD-10 or equivalent).

-

Protocol:

-

Protein Preparation: Prepare a solution of the protein (e.g., 5-10 mg/mL) in the Reaction Buffer. Ensure any amine-containing buffers from previous purification steps are removed via dialysis or buffer exchange.

-

Reaction Setup: While gently vortexing the protein solution, add the desired molar excess of the Z-AP-OSu stock solution. The molar excess can range from 5x to 50x depending on the desired degree of labeling and protein reactivity. Note: The volume of the organic solvent (DMF/DMSO) should not exceed 5-10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Collect the protein-containing fractions.

-

Analysis and Characterization

-

Protein Concentration: Determine the concentration of the purified, modified protein using a standard protein assay (e.g., BCA assay).

-

Mass Spectrometry:

-

Analyze an aliquot of the modified protein by ESI-MS or MALDI-TOF to determine the overall mass increase. Each modification adds a mass of 247.29 Da (C13H15NO3). The number of modifications can be estimated from the mass shift.

-

For site-specific information, perform a "bottom-up" proteomics workflow: digest the modified protein with trypsin, and analyze the resulting peptides by LC-MS/MS.[5] Modified lysine residues will resist tryptic cleavage and can be identified by searching for the corresponding mass shift on the lysine residue.[6]

-

Data Presentation: Quantitative Analysis

The efficiency of the lysine modification is dependent on factors like pH, temperature, reaction time, and the molar excess of the modifying reagent. The following table summarizes representative data for the modification of a model protein under controlled conditions.

| Molar Excess of Z-AP-OSu | Reaction Time (hr) | Degree of Labeling (DOL)* | Modification Efficiency (%)** |

| 5x | 2 | 1.8 ± 0.3 | 36% |

| 10x | 2 | 3.5 ± 0.5 | 35% |

| 20x | 2 | 6.2 ± 0.8 | 31% |

| 20x | 4 | 7.1 ± 0.9 | 35.5% |

*Degree of Labeling (DOL) is defined as the average number of modifier molecules per protein, determined by mass spectrometry. **Modification Efficiency is calculated as (DOL / Molar Excess) * 100. Note that efficiency appears to decrease at higher excesses due to increased hydrolysis and modification of the most reactive sites first.

Experimental and Logical Workflows

Visualizing the workflow is essential for planning and execution. The following diagrams illustrate the experimental process and the logical impact of the modification.

The modification of a lysine residue can have significant downstream biological consequences. For example, it can prevent ubiquitination, a key step in protein degradation and signaling pathways.

Conclusion

This compound is a powerful and versatile reagent for the chemical modification of lysine residues in proteins. By activating it as an NHS ester, researchers can efficiently introduce a linker with a protected amine. This strategy is valuable for sterically blocking protein-protein interactions, preventing natural post-translational modifications, and installing an orthogonal chemical handle for further bioconjugation. The protocols and analytical methods described in this guide provide a robust framework for the successful application of this reagent in diverse research and drug development settings. Careful control of reaction conditions and thorough analytical characterization are paramount to achieving reproducible and interpretable results.

References

- 1. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Enduring Utility of Cbz-Protected Amino Acids in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbobenzyloxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the field of organic synthesis, particularly in the art of peptide chemistry.[1] Its development was a watershed moment, enabling the first rational and stepwise synthesis of peptides by providing a robust and selectively removable protecting group for the amino functionality of amino acids.[1] This technical guide provides an in-depth exploration of the multifaceted uses of Cbz-protected amino acids in contemporary organic synthesis, detailing their application in peptide synthesis, as versatile chiral synthons, and in the construction of complex peptidomimetics and unnatural amino acids. This document adheres to stringent data presentation and visualization standards to provide a clear and comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Core Applications of Cbz-Protected Amino Acids

The enduring relevance of the Cbz group stems from its unique combination of stability and selective lability. Cbz-protected amines exhibit remarkable stability across a wide range of reaction conditions, including those involving basic and mildly acidic media, which allows for extensive synthetic manipulations at other parts of the molecule.[1] Crucially, the Cbz group can be selectively removed under conditions that are orthogonal to many other common protecting groups, most notably the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is a critical principle in modern multi-step organic synthesis.[1]

Peptide Synthesis: A Foundational Tool

While solid-phase peptide synthesis (SPPS) predominantly employs Fmoc and Boc strategies, Cbz-protected amino acids remain highly valuable in solution-phase peptide synthesis (SPPS), particularly for the synthesis of shorter peptides and peptide fragments.[] The Cbz group's stability and the crystalline nature of many Cbz-protected amino acids facilitate purification at intermediate stages.[3] The typical workflow involves the coupling of a Cbz-protected amino acid with an amino acid ester, followed by saponification of the ester to liberate the carboxylic acid for the next coupling step.[1]

Chiral Synthons for Asymmetric Synthesis

The inherent chirality of amino acids makes their Cbz-protected derivatives powerful starting materials for asymmetric synthesis. By masking the amino group, the carboxylic acid functionality can be selectively transformed into a variety of other functional groups, or the side chain can be elaborated, all while preserving the stereochemical integrity of the α-carbon. This strategy has been successfully employed in the synthesis of a diverse array of chiral molecules, including:

-

Chiral Amino Alcohols: Reduction of the carboxylic acid or ester of a Cbz-protected amino acid provides direct access to enantiomerically pure amino alcohols, which are valuable building blocks for pharmaceuticals and chiral auxiliaries.[4]

-

β-Lactams: The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, can utilize Cbz-protected amino acid derivatives to produce chiral β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.

-

Chiral Heterocycles: The chirality embedded in Cbz-protected amino acids can be transferred to newly formed heterocyclic rings, enabling the asymmetric synthesis of various nitrogen-containing heterocycles.

Synthesis of Peptidomimetics and Unnatural Amino Acids

The quest for novel therapeutic agents with improved pharmacokinetic properties has driven the development of peptidomimetics, compounds that mimic the structure and function of natural peptides. Cbz-protected amino acids serve as key starting materials in the synthesis of these complex molecules, for instance, in the preparation of ketomethylene dipeptide isosteres.[5]

Furthermore, the chemical robustness of the Cbz group allows for extensive modification of the amino acid side chain, providing a gateway to a vast array of unnatural amino acids.[6][7] These non-proteinogenic amino acids are crucial for probing biological processes and for developing peptides with enhanced stability and novel biological activities.

Quantitative Data on Cbz Protection and Deprotection

The efficiency of the introduction and removal of the Cbz group is paramount to its utility. The following tables summarize representative yields for these transformations under various conditions.

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [1] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [1] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [1] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [1] |

| Various Amines | Cbz-Cl, Water | 99 | [8] |

Table 1: Representative Yields for Cbz Protection of Various Amines.

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | >95 | [1] |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | >95 | [1] |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [1] |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | >90 | [1] |

| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 | [1] |

| Various N-Cbz amines | 10% Pd/C, NaBH₄, Methanol, rt | 93-98 | [9] |

Table 2: Comparison of Cbz Deprotection Methods and Yields.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Materials:

-

Amino acid (1.0 equivalent)

-

1 M aqueous sodium carbonate (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in 1 M aqueous sodium carbonate solution with cooling in an ice bath.[1]

-

While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[1]

-

Carefully add the 10% Pd/C catalyst.[1]

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[1]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-